molecular formula C20H17BrN2O4S B2768585 7-bromo-2-(3,4,5-trimethoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione CAS No. 872197-69-8

7-bromo-2-(3,4,5-trimethoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione

Cat. No. B2768585
CAS RN: 872197-69-8
M. Wt: 461.33
InChI Key: DTDHKACOHHKZTL-UHFFFAOYSA-N
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Description

“7-bromo-2-(3,4,5-trimethoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione” is a compound that contains a trimethoxyphenyl (TMP) functional group . The TMP group serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . This moiety is prominently present in the molecular structures of various research studies, demonstrating remarkable multi-activity or specific targeting .


Synthesis Analysis

The synthesis of compounds similar to “7-bromo-2-(3,4,5-trimethoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione” involves the coupling of compound 2 with (3,4,5-trimethoxyphenyl) boronic acid in the presence of Cu(OAc)2 and pyridine-N-oxide . This process affords a common intermediate, which is then subjected to Buchwald–Hartwig coupling to produce the targeted compounds .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a 3,4,5-trimethoxyphenyl (TMP), the six-membered electron-rich ring . This is one of the most critical and valuable cores of a variety of biologically active molecules found either in natural products or synthetic compounds .


Chemical Reactions Analysis

The TMP group in the compound has displayed notable anti-cancer effects by effectively inhibiting tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .

Mechanism of Action

The mechanism of action of this compound is likely related to its TMP group. Compounds containing the TMP group have demonstrated significant efficacy against various diseases. They have shown promising anti-fungal and anti-bacterial properties, including activities against Helicobacter pylori and Mycobacterium tuberculosis . They also hold potential against viruses such as the acquired immunodeficiency syndrome (AIDS) virus, hepatitis C virus, and influenza virus .

properties

CAS RN

872197-69-8

Product Name

7-bromo-2-(3,4,5-trimethoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione

Molecular Formula

C20H17BrN2O4S

Molecular Weight

461.33

IUPAC Name

7-bromo-2-(3,4,5-trimethoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione

InChI

InChI=1S/C20H17BrN2O4S/c1-24-15-8-11(9-16(25-2)17(15)26-3)18-22-19-13(20(28)23-18)7-10-6-12(21)4-5-14(10)27-19/h4-6,8-9H,7H2,1-3H3,(H,22,23,28)

InChI Key

DTDHKACOHHKZTL-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1OC)OC)C2=NC(=S)C3=C(N2)OC4=C(C3)C=C(C=C4)Br

solubility

not available

Origin of Product

United States

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